molecular formula C8H10N2O2 B3287865 N,2-dimethyl-3-nitroaniline CAS No. 848480-17-1

N,2-dimethyl-3-nitroaniline

Cat. No.: B3287865
CAS No.: 848480-17-1
M. Wt: 166.18 g/mol
InChI Key: ACASHMOCWAHWMO-UHFFFAOYSA-N
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Description

N,2-Dimethyl-3-nitroaniline is an organic compound with the chemical formula C8H10N2O2. It is a deep red crystalline solid, soluble in alcohols and organic solvents, and slightly soluble in water . This compound is significant in organic synthesis and has various applications in different fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: N,2-Dimethyl-3-nitroaniline can be synthesized through several methods. One common method involves the nitration of N,N-dimethylaniline. The nitration process typically uses a mixture of concentrated sulfuric acid and nitric acid at low temperatures to introduce the nitro group into the aromatic ring .

Industrial Production Methods: In industrial settings, the production of this compound often involves the direct nitration of N,N-dimethylaniline. This process is carried out in large reactors where the reaction conditions, such as temperature and concentration of reagents, are carefully controlled to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: N,2-Dimethyl-3-nitroaniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Reduction: Iron powder and hydrochloric acid or catalytic hydrogenation with palladium on carbon.

    Substitution: Electrophilic reagents such as bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed:

Scientific Research Applications

N,2-Dimethyl-3-nitroaniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N,2-dimethyl-3-nitroaniline involves its interactions with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, including enzyme inhibition and disruption of cellular processes .

Comparison with Similar Compounds

  • 2-Nitroaniline
  • 3-Nitroaniline
  • 4-Nitroaniline

Comparison: N,2-Dimethyl-3-nitroaniline is unique due to the presence of both the nitro group and the dimethylamino group on the aromatic ring. This combination imparts distinct chemical properties, such as increased solubility in organic solvents and specific reactivity patterns in electrophilic aromatic substitution reactions .

By understanding the synthesis, reactions, and applications of this compound, researchers can better utilize this compound in various scientific and industrial fields.

Properties

IUPAC Name

N,2-dimethyl-3-nitroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-6-7(9-2)4-3-5-8(6)10(11)12/h3-5,9H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACASHMOCWAHWMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701303385
Record name N,2-Dimethyl-3-nitrobenzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701303385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

848480-17-1
Record name N,2-Dimethyl-3-nitrobenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=848480-17-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,2-Dimethyl-3-nitrobenzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701303385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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